molecular formula C13H14N2O4S B1228577 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione CAS No. 329905-79-5

5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

Cat. No. B1228577
CAS RN: 329905-79-5
M. Wt: 294.33 g/mol
InChI Key: YATIWPMEKYVTAO-UHFFFAOYSA-N
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Description

The compound “5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the piperidin-1-ylsulfonyl group suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of an appropriate indole-2,3-dione with a piperidin-1-ylsulfonyl reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 5-position would be a piperidin-1-ylsulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the piperidin-1-ylsulfonyl group. The indole ring is known to undergo electrophilic substitution reactions, while the piperidine ring might be involved in nucleophilic reactions .

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives, including 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione, are crucial in the synthesis of various pharmacological agents . These compounds serve as key intermediates in the development of drugs due to their structural significance in medicinal chemistry. The sulfonyl and indole moieties present in this compound offer points of functionalization, which can lead to the synthesis of a wide range of therapeutic agents.

Antiviral Drug Development

Recent studies have highlighted the potential of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives as broad-spectrum antiviral agents . These derivatives have shown promising activity against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), indicating their potential use in treating viral infections.

Mechanism of Action

The mechanism of action of this compound is not known without further context. If this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific experimental data. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known biological activities of indole and piperidine derivatives . Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity and physical properties.

properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIWPMEKYVTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399501
Record name 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

CAS RN

329905-79-5
Record name 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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